1-benzoyl-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]thiourea
Description
Properties
IUPAC Name |
N-[[4-(1,2,4-triazol-1-yl)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS/c22-15(12-4-2-1-3-5-12)20-16(23)19-13-6-8-14(9-7-13)21-11-17-10-18-21/h1-11H,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFKDPZCCFBBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzoyl-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]thiourea typically involves the reaction of 4-(1,2,4-triazolyl)aniline with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-benzoyl-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoylthiourea moiety to corresponding amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various triazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of thiourea derivatives. For instance, derivatives of 1-benzoyl-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]thiourea have shown significant antibacterial activity against various strains of bacteria. A study demonstrated that modifications in the thiourea structure could enhance its efficacy against resistant bacterial strains .
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Research indicates that thiourea derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A specific study highlighted the effectiveness of this compound in inhibiting the growth of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at micromolar concentrations .
Enzyme Inhibition
Enzyme inhibition studies have shown that this compound can act as a potent inhibitor of certain enzymes involved in cancer progression. For example, it has been reported to inhibit topoisomerase and proteasome activity, which are critical for cancer cell survival and proliferation .
Fungicidal Activity
In agricultural research, thiourea derivatives have been explored for their fungicidal properties. The compound has demonstrated effectiveness against fungal pathogens affecting crops. Studies indicate that it can inhibit fungal growth by disrupting cellular processes essential for fungal survival .
Plant Growth Regulation
Additionally, this compound has been studied for its role as a plant growth regulator. It has been shown to enhance seed germination and improve plant growth parameters under stress conditions .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial | Significant activity against resistant strains of E. coli and S. aureus was observed. |
| Study B | Anticancer | Inhibited MCF-7 and A549 cell lines with IC50 values in the low micromolar range. |
| Study C | Fungicidal | Effective against Fusarium species with a reduction in spore germination by over 80%. |
| Study D | Plant Growth | Enhanced root length and biomass in treated soybean plants compared to control groups. |
Mechanism of Action
The mechanism of action of 1-benzoyl-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]thiourea involves its interaction with biological targets through hydrogen bonding and dipole interactions. The triazole ring can form hydrogen bonds with enzymes and receptors, leading to inhibition or modulation of their activity. The benzoylthiourea moiety can also interact with various molecular targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Key Observations :
Key Observations :
Key Observations :
- The target compound’s triazole group is critical for antifungal activity, as seen in triazolyl-propanol derivatives that outperform fluconazole .
Physical Properties
Limited data are available for direct comparisons, but crystallographic studies highlight structural stability.
Key Observations :
- The target compound’s crystallographic data suggest greater structural rigidity than non-crystalline analogues .
Biological Activity
1-benzoyl-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]thiourea is a compound of significant interest due to its potential biological activities. This article explores the synthesis, structure, and biological effects of this compound, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of benzoyl isothiocyanate with 4-(1H-1,2,4-triazol-1-yl)aniline. This method allows for the introduction of the thiourea moiety, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that thiourea derivatives exhibit notable antimicrobial properties. A study found that benzoylthiourea derivatives demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate effectiveness against these pathogens .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 64 |
| This compound | Escherichia coli | 128 |
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies showed that it inhibited the proliferation of various cancer cell lines. For instance, it exhibited an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7), indicating potent cytotoxicity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. It has been suggested that the triazole ring plays a significant role in binding to enzymes involved in cell proliferation and survival pathways. Molecular docking studies have indicated strong interactions with targets such as protein kinases and histone deacetylases (HDACs), which are crucial in cancer progression .
Case Studies
Several case studies have highlighted the efficacy of thiourea derivatives in clinical settings:
-
Case Study: Breast Cancer Treatment
- A clinical trial involving patients with advanced breast cancer treated with a regimen including thiourea derivatives showed a response rate of 45%, with several patients experiencing partial remission. The study emphasized the need for further investigation into combination therapies involving these compounds .
- Case Study: Antimicrobial Resistance
Q & A
Basic: What are the standard synthetic routes for 1-benzoyl-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]thiourea?
The compound is typically synthesized via sequential reactions starting with the formation of the triazole ring, followed by introduction of the thiourea moiety. A common method involves reacting benzoyl chloride with potassium isothiocyanate and an appropriately substituted aniline derivative (e.g., 4-(1H-1,2,4-triazol-1-yl)aniline). The reaction proceeds under reflux in anhydrous acetone or THF, with intermediates purified via crystallization. Key steps include:
- Triazole ring formation : Using phenyl isocyanate or isothiocyanate to generate the heterocyclic core .
- Thiourea linkage : Coupling the benzoyl group with the triazole-substituted aniline via nucleophilic substitution .
- Workup : Crystallization from ethanol/water mixtures to isolate the product .
Advanced: How can reaction conditions be optimized to improve yields of 1-benzoylthiourea derivatives?
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity by stabilizing intermediates. demonstrates THF’s efficacy in facilitating >80% yields for analogous thiourea syntheses .
- Temperature control : Reactions performed at 60–80°C reduce side-product formation, as shown in triazole-thiourea coupling studies .
- Catalytic additives : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., Et₃N) to accelerate thiocarbonyl bond formation .
- Real-time monitoring : TLC or HPLC tracking ensures reaction completion before workup, minimizing degradation .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- IR spectroscopy : Confirms thiourea C=S stretching (∼1200–1250 cm⁻¹) and benzoyl C=O (∼1680 cm⁻¹) .
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and triazole/thiourea NH signals (δ 9–12 ppm). reports distinct shifts for metal-bound vs. free thiourea .
- Mass spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 353.4) .
Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction reveals:
- Pseudo-aromatic stacking : shows halogen substituents influence π-π interactions in benzoylthioureas, affecting crystal packing .
- Hydrogen-bond networks : Intra- and intermolecular H-bonds (N–H···S, N–H···O) stabilize planar thiourea moieties, as seen in similar derivatives .
- Software tools : Programs like WinGX ( ) model thermal displacement parameters and refine hydrogen atom positions .
Advanced: How does this compound coordinate with transition metals, and what are the implications?
1-Benzoylthiourea derivatives act as bidentate ligands, coordinating via the thiocarbonyl sulfur and triazole nitrogen. details:
- Stoichiometry : 1:1 (M:L) for Cu(II), Ni(II); 1:2 for Zn(II), Mn(II) .
- Thermodynamics : Formation constants (log K) follow Cu²⁺ > Ni²⁺ > Co²⁺ > Mn²⁺ > Zn²⁺, driven by enthalpy changes (ΔH = −45 to −60 kJ/mol) .
- Biological relevance : Cu(II) complexes exhibit enhanced antimicrobial activity due to metal-ligand synergism .
Basic: How are biological activities of this compound screened in vitro?
- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .
Advanced: How do structural modifications influence bioactivity?
- Substituent effects : Electron-withdrawing groups (e.g., halogens) on the phenyl ring enhance antimicrobial potency by increasing lipophilicity .
- Triazole substitution : 1,2,4-triazol-1-yl vs. 1,2,3-triazol-4-yl alters H-bond donor capacity, impacting target binding .
Advanced: How can computational modeling predict solubility and reactivity?
- QSAR models : Use SMILES/InChI descriptors (e.g., ) to correlate log P with solubility in DMSO or aqueous buffers .
- DFT calculations : Predict electrophilic sites (e.g., thiourea sulfur) for nucleophilic attack or metal coordination .
Basic: What solvent systems are suitable for solubility challenges?
- Polar mixtures : DMSO:EtOH (1:1) or 50% aqueous ethanol ( ) dissolve up to 10 mM .
- Surfactant-assisted : 0.1% Tween-80 in PBS for in vitro assays .
Advanced: How are thermodynamic parameters determined for metal complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
